Differential Enzyme Inhibition: >2700-Fold Higher Affinity for Horse Liver Alcohol Dehydrogenase (ADH) vs. Unsubstituted Piperidine Analog
The compound exhibits a potent inhibition constant (Ki) of 22 nM against horse liver alcohol dehydrogenase (ADH) [1]. This stands in stark contrast to the unsubstituted piperidine analog, 3-(piperidin-1-yl)propan-1-ol, which demonstrates a significantly weaker dissociation constant (Kd) of 60,000 nM against the same enzyme under comparable assay conditions [2]. The >2700-fold difference in binding potency underscores the critical role of the 3,5-dimethyl substituents in enhancing target interaction.
| Evidence Dimension | Enzyme inhibition affinity against horse liver alcohol dehydrogenase (ADH) |
|---|---|
| Target Compound Data | Ki = 22 nM [1] |
| Comparator Or Baseline | 3-(piperidin-1-yl)propan-1-ol, Kd = 60,000 nM [2] |
| Quantified Difference | Target compound exhibits >2700-fold higher affinity (lower nM value) |
| Conditions | Horse liver ADH; compound tested as inhibitor (Ki) [1] vs. unsubstituted analog tested for inhibition using ethanol as substrate (Kd) [2] |
Why This Matters
This dramatic difference in ADH binding affinity dictates that the target compound cannot be replaced by the simpler, unsubstituted analog in any biochemical assay or synthetic pathway where ADH interaction is a factor, ensuring experimental reproducibility and target engagement.
- [1] BindingDB. BDBM50226189 (CHEMBL351768). Affinity Data: Ki = 22 nM for horse liver ADH. View Source
- [2] BindingDB. BDBM50497148 (CHEMBL3275949). Affinity Data: Kd = 60,000 nM for horse liver ADH. View Source
